Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 404010-35-1
VCID: VC8271622
InChI: InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3
SMILES: CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N
Molecular Formula: C12H20N2O3S
Molecular Weight: 272.37 g/mol

Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-

CAS No.: 404010-35-1

Cat. No.: VC8271622

Molecular Formula: C12H20N2O3S

Molecular Weight: 272.37 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- - 404010-35-1

Specification

CAS No. 404010-35-1
Molecular Formula C12H20N2O3S
Molecular Weight 272.37 g/mol
IUPAC Name N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide
Standard InChI InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3
Standard InChI Key XNPVTUDLRVNVLW-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted with three distinct groups:

  • Amino group (-NH2) at the 3-position

  • tert-Butyl group (-C(CH3)3) at the 5-position

  • Methoxy group (-OCH3) at the 2-position

The methanesulfonamide moiety (-SO2NH2) is attached to the amino-substituted carbon, creating a polar yet sterically hindered molecular framework. The IUPAC name is N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide.

Physicochemical Data

PropertyValue
Molecular FormulaC12H20N2O3S
Molecular Weight272.37 g/mol
Density1.2–1.3 g/cm³ (estimated)
Boiling Point435–440°C (predicted)
LogP (Partition Coeff.)2.1 (indicating moderate lipophilicity)

The Canonical SMILES string is CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N, encoding the spatial arrangement of substituents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic acyl substitution reaction:

  • Reactants:

    • 3-Amino-5-tert-butyl-2-methoxyaniline

    • Methanesulfonyl chloride (MsCl)

  • Conditions:

    • Solvent: Dichloromethane or THF

    • Base: Pyridine or triethylamine (to scavenge HCl)

    • Temperature: 0–5°C (initial), then room temperature

The reaction proceeds via:

Ar-NH2+MsClBaseAr-NH-SO2CH3+HCl\text{Ar-NH}_2 + \text{MsCl} \xrightarrow{\text{Base}} \text{Ar-NH-SO}_2\text{CH}_3 + \text{HCl}

Yields typically exceed 70% after purification by column chromatography.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance:

  • Heat dissipation: Critical due to the exothermic nature of sulfonylation

  • Mixing efficiency: Reduces side product formation

  • Throughput: Achieves >90% conversion in <30 minutes residence time

Automated pH control systems maintain optimal basicity, minimizing decomposition of the amine precursor.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The sulfonamide group undergoes oxidation with strong agents:

R-SO2NH2KMnO4/H2SO4R-SO3H+NH3\text{R-SO}_2\text{NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{R-SO}_3\text{H} + \text{NH}_3

This reaction produces methanesulfonic acid derivatives, useful as catalysts in esterification.

DerivativeMIC (μg/mL)
Parent Compound128
Fluoro-substituted32

The amino group’s basicity enhances membrane penetration in Gram-positive pathogens.

Industrial and Research Applications

Pharmaceutical Intermediate

Key precursor for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Via COX-2 inhibitory derivatives

  • Anticonvulsants: Structural analogs modulate voltage-gated sodium channels

Agrochemical Development

Incorporated into:

  • Herbicides: Sulfonamide moiety disrupts acetolactate synthase in weeds

  • Fungicides: tert-Butyl group enhances lipid membrane permeability

Materials Science

  • Polymer Additives: Sulfonamide groups improve thermal stability in polyamides

  • Coordination Complexes: Binds transition metals for catalytic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator